Cas no 26207-06-7 (4-methylnaphthalen-2-ol)

4-methylnaphthalen-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-2-naphthol
- 4-methylnaphthalen-2-ol
- 2-Naphthalenol,4-methyl
- 3-Hydroxy-1-methylnaphthalene
- 3-Hydroxy-1-methyl-naphthalin
- 4-Methyl-[2]naphthol
- 4-methyl-2-naphthalenol
- 4-Methyl-2-naphthol100µg
- 4-Methyl-naphthol-(2)
- RIOSCUNPEBJRRM-UHFFFAOYSA-N
- FT-0707351
- AKOS006306158
- AT25263
- 2-Naphthalenol, 4-methyl-
- 26207-06-7
- CS-0254993
- EN300-3187589
- SCHEMBL1161730
- DTXSID10503274
- 4-methyl-naphthalen-2-ol
- BBA20706
- DB-083636
- SY393830
- MFCD11111163
-
- MDL: MFCD11111163
- インチ: 1S/C11H10O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7,12H,1H3
- InChIKey: RIOSCUNPEBJRRM-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C)=C2C=CC=CC2=C1
計算された属性
- せいみつぶんしりょう: 158.07300
- どういたいしつりょう: 158.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 20.23000
- LogP: 2.85380
4-methylnaphthalen-2-ol セキュリティ情報
4-methylnaphthalen-2-ol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
4-methylnaphthalen-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219002609-1g |
4-Methyl-2-naphthol |
26207-06-7 | 98% | 1g |
$1634.45 | 2023-09-02 | |
Enamine | EN300-3187589-0.25g |
4-methylnaphthalen-2-ol |
26207-06-7 | 95.0% | 0.25g |
$559.0 | 2025-03-19 | |
Enamine | EN300-3187589-1g |
4-methylnaphthalen-2-ol |
26207-06-7 | 95% | 1g |
$1500.0 | 2023-09-05 | |
Enamine | EN300-3187589-5g |
4-methylnaphthalen-2-ol |
26207-06-7 | 95% | 5g |
$4349.0 | 2023-09-05 | |
1PlusChem | 1P002SQJ-1g |
2-Naphthalenol, 4-methyl- |
26207-06-7 | 98% | 1g |
$1294.00 | 2023-12-18 | |
Aaron | AR002SYV-250mg |
2-Naphthalenol, 4-methyl- |
26207-06-7 | 98% | 250mg |
$577.00 | 2025-02-13 | |
Chemenu | CM238495-100mg |
4-Methylnaphthalen-2-ol |
26207-06-7 | 95% | 100mg |
$498 | 2024-07-28 | |
Alichem | A219002609-500mg |
4-Methyl-2-naphthol |
26207-06-7 | 98% | 500mg |
$989.80 | 2023-09-02 | |
Enamine | EN300-3187589-10.0g |
4-methylnaphthalen-2-ol |
26207-06-7 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
Enamine | EN300-3187589-0.05g |
4-methylnaphthalen-2-ol |
26207-06-7 | 95.0% | 0.05g |
$262.0 | 2025-03-19 |
4-methylnaphthalen-2-ol 関連文献
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A. S. Bailey,I. G. M. Campbell,N. Campbell,J. W. Cornforth,P. B. de la Mare,D. F. Elliott,T. G. Halsall,W. G. Overend,J. Walker,W. A. Waters,B. C. L. Weedon Annu. Rep. Prog. Chem. 1953 50 124
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Yung-Son Hon,Tze-Wei Tseng,Chia-Yi Cheng Chem. Commun. 2009 5618
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3. Kinetics of the dienone–phenol rearrangement and basicity studies of some cyclohexa-2,5-dienonesMichael J. Hughes,Anthony J. Waring J. Chem. Soc. Perkin Trans. 2 1974 1043
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4. 263. Experiments on the synthesis of santonin. Part II. The preparation of compounds containing the dienone system present in santoninF. D. Gunstone,R. M. Heggie J. Chem. Soc. 1952 1437
4-methylnaphthalen-2-olに関する追加情報
Research Briefing on 4-Methylnaphthalen-2-ol (CAS: 26207-06-7) in Chemical and Biomedical Applications
4-Methylnaphthalen-2-ol (CAS: 26207-06-7) is a naphthalene derivative that has garnered significant attention in recent years due to its versatile applications in chemical synthesis, pharmaceuticals, and material science. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features make it a valuable intermediate in the development of novel bioactive molecules and functional materials.
Recent studies have highlighted the role of 4-methylnaphthalen-2-ol as a precursor in the synthesis of complex organic molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in the construction of polycyclic aromatic hydrocarbons (PAHs) through palladium-catalyzed cross-coupling reactions. The study reported high yields and excellent regioselectivity, underscoring the compound's potential in materials science, particularly in the development of organic semiconductors and optoelectronic devices.
In the biomedical realm, 4-methylnaphthalen-2-ol has shown promising pharmacological properties. A 2022 investigation in Bioorganic & Medicinal Chemistry Letters explored its antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited moderate to strong inhibitory effects, with MIC values ranging from 8 to 32 µg/mL. These findings suggest its potential as a lead compound for the development of new antibiotics, especially in the face of rising antimicrobial resistance.
Further research has delved into the compound's anti-inflammatory and antioxidant properties. A 2023 study in European Journal of Medicinal Chemistry reported that 4-methylnaphthalen-2-ol derivatives significantly reduced pro-inflammatory cytokine levels in vitro, with some analogs showing comparable efficacy to standard NSAIDs. Additionally, these derivatives demonstrated potent radical scavenging activity in DPPH and ABTS assays, highlighting their dual therapeutic potential in inflammatory and oxidative stress-related disorders.
The pharmacokinetic profile of 4-methylnaphthalen-2-ol has also been a subject of recent investigation. A 2024 preclinical study published in Drug Metabolism and Disposition characterized its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The compound showed favorable oral bioavailability (65-70%) and a half-life of approximately 4.5 hours, with hepatic metabolism being the primary clearance pathway. These findings provide a solid foundation for further drug development efforts.
In conclusion, 4-methylnaphthalen-2-ol (CAS: 26207-06-7) represents a multifaceted compound with significant potential across chemical and biomedical domains. Ongoing research continues to uncover new applications and optimize its properties for various industrial and therapeutic uses. Future studies should focus on structure-activity relationship optimization and in vivo validation of its pharmacological effects to fully realize its potential.
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